molecular formula C8H9NO4 B2671201 Methyl 5-amino-2,4-dihydroxy-benzoate CAS No. 1435323-67-3

Methyl 5-amino-2,4-dihydroxy-benzoate

Cat. No. B2671201
CAS RN: 1435323-67-3
M. Wt: 183.163
InChI Key: OZKJEDPAZXWTSM-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2,4-dihydroxy-benzoate” is a chemical compound with the molecular formula C8H9NO4 . It is available from suppliers such as eMolecules and Pharmablock .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2,4-dihydroxy-benzoate” consists of a benzoate group attached to an amino group and two hydroxy groups . The molecular weight is 183.163 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-amino-2,4-dihydroxy-benzoate” are not available, similar compounds often undergo reactions such as hydrolysis, aminolysis, and trans-esterification .

Scientific Research Applications

Antioxidant Properties

Methyl protocatechuate possesses antioxidant activity due to its ability to scavenge free radicals and protect cellular components from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key mediators involved in the inflammatory response. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and certain interleukins. Its anti-inflammatory potential makes it a promising candidate for drug development .

Antibacterial and Antifungal Activities

Studies have highlighted the antimicrobial effects of methyl protocatechuate against both bacteria and fungi. It may serve as a natural alternative or adjunct to existing antimicrobial agents .

Antiviral Applications

While more research is needed, methyl protocatechuate has shown inhibitory effects against certain viruses. Investigations into its antiviral mechanisms and potential therapeutic applications are ongoing .

Metabolic Pathways and Biochemical Interactions

Understanding the metabolic fate of methyl protocatechuate is crucial. Researchers have explored its enzymatic transformations, metabolic pathways, and interactions with other cellular components. This knowledge informs drug metabolism studies and personalized medicine approaches .

Synthetic Chemistry and Drug Design

Methyl protocatechuate serves as a building block for designing novel compounds. Researchers have synthesized derivatives with modified functional groups to enhance specific properties. For instance, it has been used in the synthesis of anti-cancer drugs like Gefitinib .

Safety And Hazards

While specific safety and hazard information for “Methyl 5-amino-2,4-dihydroxy-benzoate” is not available, it’s generally recommended to handle similar compounds with care, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

methyl 5-amino-2,4-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKJEDPAZXWTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2,4-dihydroxy-benzoate

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